3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-1-PROPANONE
Overview
Description
3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1-propanone is a complex organic compound that features a pyrazole ring substituted with chloro and nitro groups, a piperazine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1-propanone typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Chlorination and Nitration: The pyrazole ring is then chlorinated and nitrated using reagents such as chlorine gas and nitric acid, respectively.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately, often through the reaction of ethylenediamine with a suitable dihaloalkane.
Sulfonylation: The piperazine ring is sulfonylated using a sulfonyl chloride reagent.
Coupling Reaction: Finally, the pyrazole and piperazine rings are coupled together using a suitable linker, such as a propanone derivative, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group on the pyrazole ring can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: As a probe to study the interactions of pyrazole-containing compounds with biological macromolecules.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could act as an inhibitor or modulator of specific enzymes or receptors. The presence of the nitro and sulfonyl groups suggests potential interactions with nucleophilic sites in biological targets, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-1H-pyrazol-1-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1-propanone: Lacks the nitro group, which may affect its reactivity and biological activity.
3-(4-Nitro-1H-pyrazol-1-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1-propanone: Lacks the chloro group, which may influence its chemical properties and interactions.
Uniqueness
The combination of chloro and nitro groups on the pyrazole ring, along with the sulfonylated piperazine moiety, makes 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazino}-1-propanone unique. This unique structure may confer specific reactivity and biological activity that is not observed in similar compounds.
Properties
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-1-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN7O5S/c1-18-9-11(8-16-18)28(26,27)21-6-4-19(5-7-21)13(23)2-3-20-10-12(15)14(17-20)22(24)25/h8-10H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGGLNNJJQWKNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN7O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.